molecular formula C12H8S B1357011 Dibenzothiophene-d8 CAS No. 33262-29-2

Dibenzothiophene-d8

Cat. No. B1357011
Key on ui cas rn: 33262-29-2
M. Wt: 192.31 g/mol
InChI Key: IYYZUPMFVPLQIF-PGRXLJNUSA-N
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Patent
US07732483B2

Procedure details

To a cooled (−78° C.) solution of dibenzothiophene (20.8 g, 113 mmol) in anhydrous THF (400 ml) was added tert-butyl lithium (1.7 M in pentane; 100 ml, 170 mmol). The reaction mixture was stirred at −78° C. for 1 hour and then allowed to warm to room temperature and stirred like this for 16 hours. The mixture was then cooled to 0° C. and ethylmagnesium bromide (1M in THF; 170 ml, 170 mmol) added to the amber reaction mixture in a slow stream via cannula. The reaction was again allowed to room temperature whereupon it was stirred like this for 30 minutes. A reflux condenser was attached to the reaction vessel before oxygen was bubbled through the solution for 40 minutes. The mixture was then stirred for a further 1 hour before carefully pouring onto crushed ice and acidifying to pH 3 with concentrated HCl. The mixture was then extracted using ethyl acetate (3×80 ml). The organic extracts were then treated with 3M sodium hydroxide solution until pH 10 was attained. The basic, aqueous layer was separated, acidified to pH 3 with 2M HCl which caused an oily solid to precipitate. This was dissolved in diethylether (150 ml), dried using MgSO4, filtered and concentrated in vacuo and then recrystallised from ethanol:water (1:1) (250 ml) to give a buff coloured solid that corresponded to the title compound (21.6 g, 96%) and required no further purification. m/z (LC-MS, ESP), RT=3.64 min, (M+H)=201.1
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])(C)(C)C.C([Mg]Br)C.[O:23]=O>C1COCC1>[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[C:4]([OH:23])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
C1=CC=CC=2SC3=C(C21)C=CC=C3
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)[Mg]Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred like this for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
was again allowed to room temperature whereupon it
STIRRING
Type
STIRRING
Details
was stirred like this for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was bubbled through the solution for 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
The mixture was then stirred for a further 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
before carefully pouring
CUSTOM
Type
CUSTOM
Details
onto crushed ice and acidifying to pH 3 with concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted
ADDITION
Type
ADDITION
Details
The organic extracts were then treated with 3M sodium hydroxide solution until pH 10
CUSTOM
Type
CUSTOM
Details
The basic, aqueous layer was separated
CUSTOM
Type
CUSTOM
Details
to precipitate
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in diethylether (150 ml)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol:water (1:1) (250 ml)
CUSTOM
Type
CUSTOM
Details
to give a buff

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=C(C=2SC3=C(C21)C=CC=C3)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.6 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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